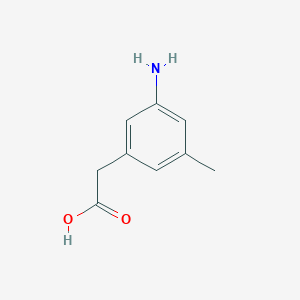
3-Nitro-N-(2-phenylethyl)-4-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-(2-phenylethyl)pyridin-4-amine is an organic compound with the molecular formula C13H13N3O2 It features a pyridine ring substituted with a nitro group at the 3-position and an N-(2-phenylethyl)amine group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2-phenylethyl)pyridin-4-amine typically involves the nitration of N-(2-phenylethyl)pyridin-4-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-nitro-N-(2-phenylethyl)pyridin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 3-amino-N-(2-phenylethyl)pyridin-4-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mecanismo De Acción
The mechanism of action of 3-nitro-N-(2-phenylethyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects or toxicity.
Comparación Con Compuestos Similares
Similar Compounds
3-nitro-N-(2-phenylethyl)pyridin-2-amine: Similar structure but with the nitro group at the 2-position.
3-methyl-N-(2-phenylethyl)pyridin-4-amine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
3-nitro-N-(2-phenylethyl)pyridin-4-amine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 3-position allows for specific interactions and reactions that are distinct from its analogs.
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
3-nitro-N-(2-phenylethyl)pyridin-4-amine |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)13-10-14-8-7-12(13)15-9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,14,15) |
Clave InChI |
UWEULJATTBRQPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC2=C(C=NC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)
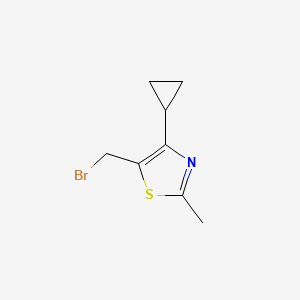
![6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12966618.png)


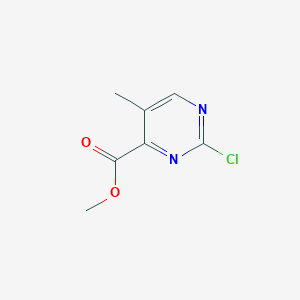
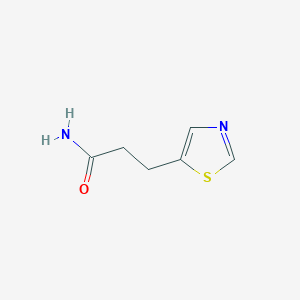
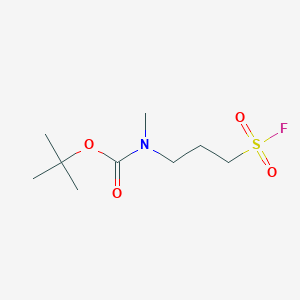

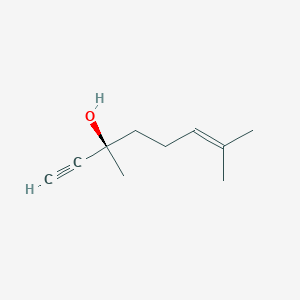
![(3aS,7aS)-octahydrofuro[2,3-c]pyridine](/img/structure/B12966668.png)

